molecular formula C16H25ClN2O3 B12737721 Carteolol hydrochloride, (S)- CAS No. 59567-88-3

Carteolol hydrochloride, (S)-

Cat. No.: B12737721
CAS No.: 59567-88-3
M. Wt: 328.83 g/mol
InChI Key: FYBXRCFPOTXTJF-MERQFXBCSA-N
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Description

Carteolol hydrochloride, (S)- is a non-selective beta-adrenergic antagonist used primarily in the treatment of glaucoma and hypertension. It is known for its ability to reduce intraocular pressure by decreasing the production of aqueous humor in the eye . This compound is also used to manage arrhythmia and angina .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carteolol hydrochloride involves several steps:

Industrial Production Methods

Industrial production of carteolol hydrochloride typically follows the same synthetic route as described above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carteolol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolone derivatives, while reduction can yield various alcohols and amines .

Mechanism of Action

Carteolol hydrochloride exerts its effects by blocking beta1 and beta2 adrenergic receptors. This blockade reduces the production of aqueous humor in the eye, leading to a decrease in intraocular pressure. Additionally, it reduces heart rate and myocardial contractility, which helps in managing hypertension and arrhythmia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carteolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them. This property reduces the risk of bradycardia and other side effects commonly associated with beta-blockers .

Properties

CAS No.

59567-88-3

Molecular Formula

C16H25ClN2O3

Molecular Weight

328.83 g/mol

IUPAC Name

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1

InChI Key

FYBXRCFPOTXTJF-MERQFXBCSA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCC(=O)N2)O.Cl

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl

Origin of Product

United States

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